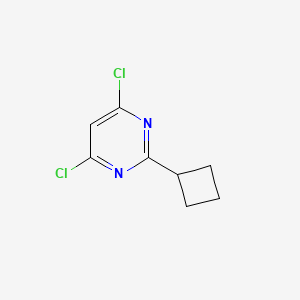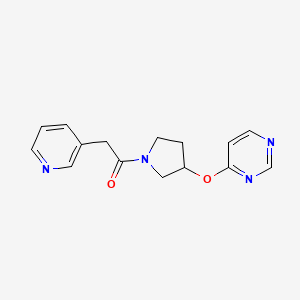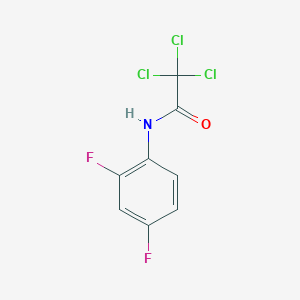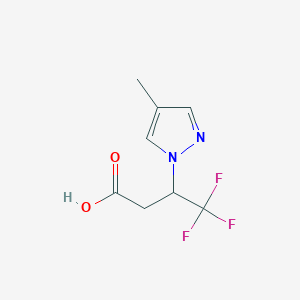![molecular formula C23H19FN6OS B2501705 N-(2-(2-(2-fluorophényl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)-5-méthyl-1-phényl-1H-pyrazole-4-carboxamide CAS No. 1324675-52-6](/img/structure/B2501705.png)
N-(2-(2-(2-fluorophényl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)-5-méthyl-1-phényl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19FN6OS and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
a. Activité antimicrobienne : Des études récentes ont exploré les propriétés antimicrobiennes des thiazolo[3,2-a]pyridines. Certains représentants de cette classe de composés présentent des effets antimicrobiens contre divers agents pathogènes. Les chercheurs ont identifié des inhibiteurs potentiels de la gyrase de l'ADN et même de la glycoprotéine du SRAS-CoV-2 au sein de ce groupe .
b. Propriétés apoptotiques : Certaines thiazolo[3,2-a]pyridines ont démontré une activité apoptotique. Comprendre leurs mécanismes d'action pourrait conduire à de nouvelles stratégies thérapeutiques pour les affections impliquant la mort et la survie cellulaires .
c. Potentiel antitumoral : Les thiazolo[3,2-a]pyridines ont été étudiées pour leurs effets antitumoraux. Les chercheurs ont exploré leur impact sur la croissance et la viabilité des cellules cancéreuses, ce qui en fait des candidats prometteurs pour des études plus approfondies en oncologie .
Neuropharmacologie
Compte tenu de la présence d'un cycle pipérazine dans le composé, il pourrait avoir des applications dans la recherche neuropharmacologique. Les dérivés de la pipérazine sont connus pour interagir avec divers systèmes de neurotransmetteurs, suggérant une modulation potentielle de l'activité des neurotransmetteurs.
Autres domaines
Au-delà de la chimie médicinale et de la neuropharmacologie, les thiazolo[3,2-a]pyridines trouvent également une pertinence dans d'autres domaines :
a. Matériaux organiques fonctionnels : Ces composés présentent des propriétés précieuses en tant que matériaux organiques fonctionnels. Les chercheurs ont exploré leur utilisation dans diverses applications, notamment l'optoélectronique et la science des matériaux .
b. Inhibiteurs enzymatiques : Bien que des études spécifiques d'inhibition enzymatique soient en cours, les thiazolo[3,2-a]pyridines peuvent servir d'inhibiteurs enzymatiques. Leur impact potentiel sur les enzymes telles que l'anhydrase carbonique et la cholinestérase mérite des investigations plus approfondies .
En résumé, le N-(2-(2-(2-fluorophényl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)-5-méthyl-1-phényl-1H-pyrazole-4-carboxamide est prometteur dans divers domaines, de la chimie médicinale à la neuropharmacologie et aux matériaux fonctionnels. Les chercheurs continuent d'explorer ses propriétés uniques et ses applications potentielles, ce qui en fait un composé excitant pour la recherche scientifique . Si vous avez des questions spécifiques ou si vous avez besoin de plus amples informations, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6OS/c1-15-19(13-26-29(15)16-7-3-2-4-8-16)22(31)25-12-11-17-14-32-23-27-21(28-30(17)23)18-9-5-6-10-20(18)24/h2-10,13-14H,11-12H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEDYOVPTXCDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
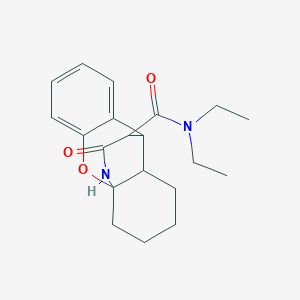
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)
![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)
![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)
![1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2501630.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)
methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)
